5-Fluoro-2-methoxycinnamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

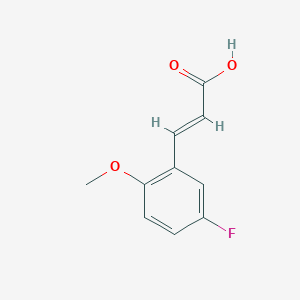

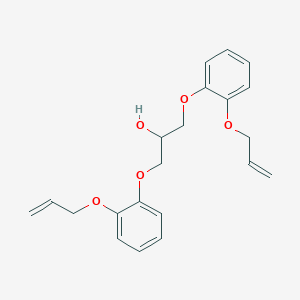

“5-Fluoro-2-methoxycinnamic acid” is a chemical compound with the molecular formula C10H9FO3 . It has a molecular weight of 196.17 g/mol . The IUPAC name for this compound is (E)-3-(5-fluoro-2-methoxyphenyl)prop-2-enoic acid .

Molecular Structure Analysis

The molecular structure of “5-Fluoro-2-methoxycinnamic acid” includes a fluorine atom and a methoxy group attached to a cinnamic acid backbone . The InChI code for this compound is 1S/C10H9FO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+ .

Physical And Chemical Properties Analysis

“5-Fluoro-2-methoxycinnamic acid” is a solid compound . It has a molecular weight of 196.17 g/mol . The compound has a computed XLogP3 value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . The compound also has a rotatable bond count of 3 .

Aplicaciones Científicas De Investigación

siRNA Stability and Cytotoxicity Enhancement

5-Fluoro-2-methoxycinnamic acid: has been studied for its potential to enhance the stability and cytotoxicity of small interfering RNAs (siRNAs). siRNAs are a class of double-stranded RNA molecules that play a vital role in the RNA interference (RNAi) pathway and have therapeutic potential. The incorporation of modified nucleotides like 5-fluoro-2′-deoxyuridine (derived from 5-Fluoro-2-methoxycinnamic acid) into siRNAs can improve their stability against nuclease degradation and increase their affinity for Watson–Crick base pairing. This modification can lead to enhanced cytotoxicity, making it a promising strategy for cancer treatment and other diseases where gene silencing is beneficial .

Cancer Research and Drug Development

In cancer research, the derivatives of 5-Fluoro-2-methoxycinnamic acid are used to design siRNA molecules that incorporate cytotoxic nucleosides. Once these siRNAs are degraded within the cell, the cytotoxic nucleosides are released, inducing DNA damage repair pathways and apoptosis. This approach represents a novel drug development strategy, potentially increasing the efficacy of siRNA-based therapeutics in oncology .

Organic Synthesis Reagent

5-Fluoro-2-methoxycinnamic acid: serves as a reagent in the synthesis of organic compounds. Its structure allows it to participate in various chemical reactions, contributing to the synthesis of complex molecules. This application is crucial in developing new materials and chemicals with potential uses across multiple industries .

Fluorescent Probing for Bioimaging

The compound is also valuable as a fluorescent probe for bioimaging. Researchers can use it to visualize the precise location and concentration of molecules within living cells. This application is particularly important in the study of cellular processes and the development of diagnostic techniques .

Synthetic Chemistry Catalyst

As a catalyst, 5-Fluoro-2-methoxycinnamic acid can facilitate chemical reactions in synthetic organic chemistry. Its catalytic properties can be harnessed to improve reaction efficiency and selectivity, which is beneficial in creating pharmaceuticals and other high-value chemicals .

Molecular Biology Tool

The compound’s derivatives are used in molecular biology as tools for gene function studies. By modifying siRNAs with derivatives of 5-Fluoro-2-methoxycinnamic acid , researchers can silence specific genes and study their functions, which is essential for understanding genetic diseases and developing gene therapies .

Safety and Hazards

The safety data sheet for “5-Fluoro-2-methoxycinnamic acid” indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only in a well-ventilated area and avoid breathing dust/fumes . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Propiedades

IUPAC Name |

(E)-3-(5-fluoro-2-methoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZPWGXNJORULY-GORDUTHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)F)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methoxycinnamic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester](/img/no-structure.png)

![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)